molecular formula C22H23FN4O4S B2812155 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533869-55-5

4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2812155
CAS No.: 533869-55-5
M. Wt: 458.51
InChI Key: BDAMVSRRCJKIGV-UHFFFAOYSA-N
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Description

This compound belongs to the benzamide class of small molecules, characterized by a 1,3,4-oxadiazole ring substituted with a 4-fluorophenyl group at the 5-position and a benzamide core modified with a 3,5-dimethylpiperidinyl sulfonyl moiety. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and ability to engage in hydrogen bonding, making it a common feature in medicinal chemistry . The 3,5-dimethylpiperidinyl sulfonyl substituent may contribute to conformational rigidity and improved solubility compared to simpler sulfonamide derivatives .

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O4S/c1-14-11-15(2)13-27(12-14)32(29,30)19-9-5-16(6-10-19)20(28)24-22-26-25-21(31-22)17-3-7-18(23)8-4-17/h3-10,14-15H,11-13H2,1-2H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAMVSRRCJKIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS Number: 474621-87-9) is a synthetic organic molecule that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O4SC_{19}H_{24}N_{4}O_{4}S with a molecular weight of approximately 396.55 g/mol. The structural components include a piperidine ring, a sulfonamide group, and an oxadiazole moiety, which are known for their roles in various pharmacological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds containing the 1,3,4-oxadiazole ring have been reported to exhibit significant antimicrobial properties. Research indicates that derivatives of this class can inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis and fatty acid metabolism .
  • Antioxidant Properties : The compound has been evaluated for its ability to scavenge free radicals. In vitro studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that certain derivatives exhibited substantial radical scavenging activity, indicating potential use as an antioxidant agent .
  • Anti-inflammatory Effects : The presence of the oxadiazole ring in the structure is associated with anti-inflammatory properties. Studies have shown that derivatives can reduce inflammatory markers and cytokine production in various cell models .

Antimicrobial Activity

A study conducted on various 1,3,4-oxadiazole derivatives revealed that compounds with piperidine and sulfonamide functionalities demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, some derivatives were found to be more effective than standard antibiotics like vancomycin and linezolid against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.5 µg/mL
Compound BE. coli1 µg/mL
Compound CP. aeruginosa2 µg/mL

Antioxidant Activity

In a comparative study using ascorbic acid as a control, several derivatives of the compound were tested for their antioxidant capacity. The results indicated that some compounds significantly reduced oxidative stress markers in cellular models.

CompoundDPPH Scavenging Activity (%)
Compound A44.35%
Compound B42.24%

Case Studies

Several case studies have highlighted the therapeutic potential of similar compounds:

  • Neuroprotective Effects : Research has indicated that piperidine derivatives can protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases such as Alzheimer's disease .
  • Anti-diabetic Properties : Some studies have explored the efficacy of oxadiazole derivatives in managing blood glucose levels by inhibiting enzymes involved in carbohydrate metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features and reported biological activities of 4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide with analogous compounds from the evidence:

Compound Name Oxadiazole Substituent Sulfonamide/Sulfamoyl Group Reported Activity Key Structural Differences Source
Target Compound 5-(4-Fluorophenyl) 3,5-Dimethylpiperidin-1-yl sulfonyl Not explicitly reported in evidence Unique combination of fluorophenyl and dimethylpiperidinyl sulfonyl
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 5-[(4-Methoxyphenyl)methyl] Benzyl(methyl)sulfamoyl Antifungal (C. albicans inhibition) Methoxy group increases electron density; benzyl-methyl sulfamoyl lacks rigidity
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) 5-(Furan-2-yl) Cyclohexyl(ethyl)sulfamoyl Antifungal (C. albicans inhibition) Furan introduces polarity; cyclohexyl-ethyl group may reduce solubility
I3 (2,6-Difluoro-3-((4-(4-bromophenyl)-5-oxo-1,3,4-oxadiazol-2-yl)methoxy)benzamide) 4-(4-Bromophenyl)-5-oxo None (methoxy linker to difluorobenzamide) FtsZ inhibitor (bacterial cell division) Bromophenyl enhances lipophilicity; difluorobenzamide core differs from sulfonamide derivatives
N-[5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(3,5-dimethylpiperidin-1-yl)sulfonyl-benzamide 5-(5-Chlorothiophen-2-yl) 3,5-Dimethylpiperidin-1-yl sulfonyl Not explicitly reported Chlorothiophene vs. fluorophenyl alters electronic properties and steric bulk
N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide 5-(3,5-Dimethoxyphenyl) Methyl(phenyl)sulfamoyl Not explicitly reported Dimethoxyphenyl increases electron donation; methyl-phenyl sulfamoyl lacks piperidine rigidity

Key Observations:

Substituent Effects on Activity: The 4-fluorophenyl group in the target compound may offer a balance between lipophilicity and metabolic stability compared to LMM5’s methoxyphenyl (electron-donating) or LMM11’s furan (polar heterocycle) .

Sulfonamide/Sulfamoyl Modifications: The 3,5-dimethylpiperidinyl sulfonyl group in the target compound likely improves solubility and conformational rigidity compared to LMM5’s flexible benzyl-methyl sulfamoyl or LMM11’s bulky cyclohexyl-ethyl group .

I3’s activity against FtsZ highlights the versatility of 1,3,4-oxadiazole derivatives in targeting diverse biological pathways .

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